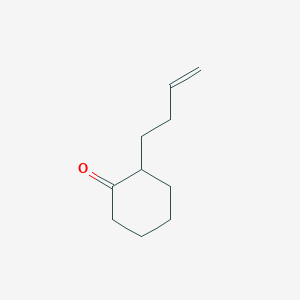

2-(3-Butenyl)cyclohexanone

Description

Contextual Significance as a Versatile Intermediate in Organic Transformations

The versatility of 2-(3-butenyl)cyclohexanone stems from the presence of two key reactive sites: the carbonyl group and the terminal double bond of the butenyl side chain. This dual reactivity allows it to participate in a diverse array of synthetic transformations, including condensation and cyclization reactions. The alkenyl side chain, in particular, introduces specific steric and electronic properties that can influence the reactivity and selectivity of catalytic processes.

One of the notable applications of this compound is in palladium-catalyzed hydroalkylation reactions. While direct synthesis often starts with a related β-diketone, the methodology is adaptable for creating this compound. This process involves a 6-endo-trig cyclization, where the enol carbon attacks a palladium-complexed olefin, ultimately forming a palladium-cyclohexanone intermediate. This method is valued for its high regioselectivity and the mild conditions under which it can be performed.

Furthermore, this compound and its precursors are instrumental in radical cyclization reactions. For instance, the atom transfer radical cyclization of 3-butenyl 2-iodoalkanoates, which are structurally related, can lead to the formation of substituted tetrahydro-2H-pyran-2-ones. nih.gov These types of reactions highlight the utility of the butenyl group in forming new carbocyclic and heterocyclic ring systems. acs.orgtcichemicals.com

The synthesis of complex molecules, including natural products, often relies on building blocks like this compound. For example, the synthesis of certain alkaloids and terpenoids may involve intermediates with a similar carbon framework. acs.orgrsc.org The ability to construct intricate molecular architectures from relatively simple starting materials underscores the importance of this compound in synthetic organic chemistry.

Overview of Research Trajectories and Academic Relevance for this compound

Research involving this compound and its derivatives has explored various synthetic methodologies and applications. A significant area of investigation has been the development of efficient and selective methods for its synthesis. These include adaptations of classical reactions like aldol (B89426) condensations and Grignard additions, as well as more modern transition-metal-catalyzed approaches. For instance, the synthesis of related structures, such as 3-(3-butenyl)-2-methylcyclohexanone, has been achieved through the reduction-methylation of a corresponding cyclohexenone. orgsyn.org

Another major research focus is its application in constructing more complex molecular frameworks. The butenyl side chain provides a handle for intramolecular reactions, leading to the formation of fused or bridged ring systems. researchgate.net For example, research has demonstrated the use of related structures in the synthesis of tricyclic compounds. The development of stereoselective reactions involving this and similar ketones is also a key area of academic interest, aiming to control the three-dimensional arrangement of atoms in the final products. researchgate.net

The compound's relevance extends to the synthesis of biologically active molecules and natural products. The core structure of this compound is a feature in various natural compounds, making it a valuable synthon for total synthesis endeavors. acs.orgrsc.org Furthermore, the study of its reactivity contributes to a broader understanding of fundamental organic reaction mechanisms, such as radical cyclizations and transition-metal-catalyzed cross-coupling reactions. nih.govacs.orgtcichemicals.com

Below is a table summarizing some key properties and identifiers for this compound:

| Property | Value |

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 2-(but-3-en-1-yl)cyclohexan-1-one |

| CAS Number | 16178-83-9 lookchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-but-3-enylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9H,1,3-8H2 |

InChI Key |

HGRARNJBTKJQIY-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1CCCCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Butenyl Cyclohexanone and Its Functionalized Derivatives

Established and Emerging Synthetic Routes to the 2-(3-Butenyl)cyclohexanone Core

The introduction of a 3-butenyl group at the C-2 position of a cyclohexanone (B45756) ring can be accomplished through a variety of synthetic strategies. These methods range from classical carbonyl chemistry to modern organometallic and cyclization approaches.

Aldol (B89426) Condensation-Based Approaches and their Catalytic Variants

While a direct Aldol condensation to form a 3-butenyl side chain is not straightforward, a related approach involving the alkylation of a pre-formed enolate is a powerful method for the synthesis of this compound. This method relies on the generation of a cyclohexanone enolate, which then acts as a nucleophile to attack an appropriate electrophile, such as a 4-halobut-1-ene.

The process begins with the deprotonation of cyclohexanone at the α-carbon using a strong base to form the corresponding enolate. The choice of base and reaction conditions is crucial to control the regioselectivity of deprotonation, especially in substituted cyclohexanones. Common bases for this purpose include lithium diisopropylamide (LDA), which tends to form the kinetic enolate, and weaker bases under thermodynamic control. Once formed, the enolate reacts with an alkylating agent like 4-bromo-1-butene or 4-iodo-1-butene in an SN2 reaction to forge the new carbon-carbon bond at the α-position, yielding this compound. libretexts.org

Catalytic variants of this transformation aim to generate the nucleophilic species in a more controlled and efficient manner, often employing chiral catalysts to achieve enantioselective alkylation. acs.org These methods can provide access to optically active this compound, a valuable building block for asymmetric synthesis.

Table 1: Illustrative Examples of Enolate Alkylation for 2-Substituted Cyclohexanone Synthesis

| Entry | Base | Electrophile | Solvent | Temperature (°C) | Yield (%) |

| 1 | Lithium Diisopropylamide | 4-bromo-1-butene | THF | -78 to 25 | 75-85 |

| 2 | Potassium tert-butoxide | 4-iodo-1-butene | t-BuOH | 25 | 60-70 |

| 3 | Sodium Hydride | 4-bromo-1-butene | DMF | 25 | 55-65 |

Note: The data in this table are illustrative and based on typical conditions for α-alkylation of cyclohexanones. Actual yields may vary depending on the specific reaction conditions and substrate.

Grignard Addition and Related Organometallic Strategies for Cyclohexanone Derivatives

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds. A direct approach to synthesizing a precursor to this compound involves the Grignard reaction. In this method, a Grignard reagent, such as 3-butenylmagnesium bromide, is added to cyclohexanone. organic-chemistry.org This reaction proceeds via nucleophilic addition of the organometallic species to the carbonyl carbon of cyclohexanone, resulting in the formation of a tertiary alcohol, 1-(3-butenyl)cyclohexan-1-ol.

Subsequent oxidation of this tertiary alcohol can be challenging; therefore, a more common strategy involves the 1,2-addition of a Grignard reagent to an α,β-unsaturated ketone like cyclohexenone. However, to achieve 1,4-addition and introduce the butenyl group at the desired 2-position (after tautomerization), organocuprates are typically employed, as discussed in the next section.

The reactivity of Grignard reagents can be influenced by steric hindrance. For instance, the reaction of cyclohexanone with the bulky tert-butylmagnesium bromide gives a very low yield of the addition product, with the Grignard reagent acting primarily as a base to deprotonate the ketone. chegg.comstudy.comchegg.com

Reduction-Methylation and Conjugate Addition Pathways to Butenyl-Substituted Cyclohexanones

Conjugate addition, or Michael addition, is a highly effective method for forming a carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. wikipedia.org For the synthesis of this compound, this involves the 1,4-addition of a butenyl nucleophile to cyclohexenone. While Grignard reagents tend to favor 1,2-addition to the carbonyl group, organocuprates, also known as Gilman reagents, are well-established for their ability to undergo selective 1,4-addition. organicchemistrytutor.commasterorganicchemistry.comic.ac.ukmasterorganicchemistry.com

The reaction typically involves the preparation of a lithium di(but-3-en-1-yl)cuprate, which is then reacted with cyclohexenone. The nucleophilic butenyl group adds to the β-carbon of the enone, leading to the formation of a lithium enolate intermediate. Subsequent protonation of this enolate during aqueous workup yields the desired this compound. wikipedia.org The mechanism is believed to involve the formation of a copper(III) intermediate followed by reductive elimination. wikipedia.org

An alternative pathway is the reductive alkylation of an enone. In this two-step sequence, the α,β-unsaturated ketone is first reduced in the presence of a metal like lithium in liquid ammonia to generate a specific lithium enolate. This enolate is then trapped in situ with an alkylating agent, such as 4-bromo-1-butene, to afford the 2-substituted cyclohexanone. researchgate.net

Table 2: Comparison of Organometallic Additions to Cyclohexenone

| Reagent Type | Typical Reagent | Predominant Addition | Product after Workup |

| Grignard Reagent | 3-Butenylmagnesium bromide | 1,2-Addition | 1-(3-Butenyl)cyclohex-2-en-1-ol |

| Gilman Reagent | Lithium di(but-3-en-1-yl)cuprate | 1,4-Conjugate Addition | This compound |

Cyclization Reactions in the Synthesis of Cyclohexanone Systems

Intramolecular cyclization reactions offer a powerful strategy for the construction of cyclic systems, including cyclohexanone derivatives. While a direct intramolecular cyclization to form this compound from a simple acyclic precursor is not a common route, related cyclization strategies can be employed to build the cyclohexanone core, which could then be further functionalized.

For instance, the Robinson annulation is a classic and widely used method for the formation of six-membered rings. ubc.ca This reaction combines a Michael addition with an intramolecular aldol condensation to construct a cyclohexenone ring. While not a direct synthesis of the target molecule, it is a fundamental strategy for building the core cyclohexanone structure.

More direct intramolecular approaches could involve the cyclization of an appropriately substituted acyclic dicarbonyl compound. For example, an intramolecular aldol condensation of a 1,5-diketone can lead to the formation of a cyclohexenone ring. youtube.com The design of a suitable acyclic precursor that would cyclize to form this compound would be a key challenge in this approach. Another possibility is the intramolecular cyclization of unsaturated ketones, which can be promoted by various reagents. sigmaaldrich.com

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions and the choice of catalyst. Careful optimization of these parameters is essential to maximize the yield of the desired product while minimizing the formation of side products.

Influence of Catalyst Selection and Temperature Control

Temperature is another critical parameter that can significantly influence the outcome of a reaction. In the case of enolate alkylation, temperature can affect the ratio of kinetic to thermodynamic products. Lower temperatures, such as -78 °C, typically favor the formation of the kinetic enolate, which is formed by the removal of the more accessible proton. ubc.ca Conversely, higher temperatures can allow for equilibration to the more stable thermodynamic enolate.

In Grignard reactions, temperature control is important for managing the exothermicity of the reaction and preventing side reactions. nih.gov For conjugate additions with organocuprates, the reaction is often carried out at low temperatures to ensure the stability of the reagent and to achieve high selectivity.

Table 3: Factors Influencing the Synthesis of this compound

| Synthetic Method | Key Parameter | Influence on Outcome |

| Enolate Alkylation | Base Strength and Steric Hindrance | Determines regioselectivity (kinetic vs. thermodynamic enolate). |

| Temperature | Controls the formation of kinetic versus thermodynamic enolates. | |

| Grignard Addition | Steric Hindrance of Grignard Reagent | Can lead to enolization instead of addition with bulky reagents. |

| Conjugate Addition | Choice of Metal (e.g., Cu vs. Mg) | Determines 1,4- (cuprates) vs. 1,2- (Grignards) addition selectivity. |

| Lewis Acid Additives | Can enhance the rate and yield of conjugate additions. wikipedia.org | |

| Catalytic Alkylation | Catalyst Structure and Loading | Affects enantioselectivity and reaction efficiency. |

Solvent Effects on Enolate Stability and Reaction Efficiency

The stability of the enolate is paramount for a successful alkylation. Solvents that can effectively solvate the counter-ion (typically a lithium or sodium ion) without protonating the enolate are preferred. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (DME), and dimethylformamide (DMF) are commonly employed for this purpose. egyankosh.ac.in These solvents possess high dielectric constants and can coordinate with the metal cation, thereby increasing the nucleophilicity of the enolate anion. This enhanced nucleophilicity leads to a more efficient reaction with the electrophile, in this case, a 4-halobut-1-ene.

In contrast, protic solvents like water and alcohols are generally avoided during enolate formation and alkylation. Their acidic protons can readily protonate the enolate, quenching the nucleophile and reverting it to the starting ketone. egyankosh.ac.in This proton exchange can also facilitate equilibration between the kinetic and thermodynamic enolates. The kinetic enolate is formed faster by deprotonating the less sterically hindered α-carbon, while the thermodynamic enolate is the more stable, more substituted enolate. masterorganicchemistry.comlibretexts.org Aprotic solvents tend to favor the formation of the kinetic product, whereas protic solvents can lead to the thermodynamically controlled product. egyankosh.ac.in

The efficiency of the reaction is also tied to solvent properties. The rate of the keto-enol interconversion, a key equilibrium in enolate chemistry, is significantly affected by the solvent. Studies on related systems, such as 2-nitrocyclohexanone, have shown that solvent effects on tautomerization rates are largely entropic in origin. rsc.org Furthermore, the solvent's polarity can influence the transition state of the reaction, shifting it from a ketone-like to an enol-like structure as polarity increases. rsc.org In some cases, polar solvents can increase the desorption rate of the product from a catalyst surface, leading to higher selectivity and lower catalyst deactivation. researchgate.net

Table 1: Influence of Solvent Type on Cyclohexanone Enolate Alkylation

| Solvent Class | Examples | Effect on Enolate Stability | Effect on Reaction Efficiency |

|---|---|---|---|

| Polar Aprotic | THF, DME, DMSO, DMF | High stability; solvates counter-ion without protonating the enolate. egyankosh.ac.in | Generally high; promotes SN2 alkylation by increasing enolate nucleophilicity. |

| Nonpolar Aprotic | Toluene, Hexane | Moderate stability; less effective at solvating the counter-ion. | Can be effective, but reaction rates may be slower compared to polar aprotic solvents. |

| Polar Protic | Water, Ethanol, Methanol | Low stability; readily protonates the enolate, shifting equilibrium back to the ketone. egyankosh.ac.in | Low efficiency for alkylation; promotes side reactions and favors thermodynamic enolate formation. egyankosh.ac.in |

Enantioselective Synthesis of this compound Chiral Precursors and Analogs

The creation of chiral centers with high enantiopurity is a central goal in modern organic synthesis. For a molecule like this compound, the α-carbon is a stereocenter, and controlling its configuration is crucial for applications in pharmaceuticals and natural product synthesis. Methodologies for achieving this include the use of chiral catalysts to direct asymmetric transformations and the resolution of racemic mixtures using enzymatic approaches.

Chiral Catalyst-Mediated Asymmetric Transformations (e.g., Asymmetric Aldol Reactions)

Asymmetric aldol reactions represent a powerful strategy for constructing chiral β-hydroxy ketones, which serve as versatile precursors to functionalized analogs of this compound. nih.gov In these reactions, a chiral catalyst, often a derivative of an amino acid like proline, facilitates the enantioselective addition of a ketone enolate to an aldehyde. rsc.orgnih.gov

Research has demonstrated that organocatalysts derived from L-proline are particularly effective for the direct asymmetric aldol reaction between cyclohexanone and various aldehydes. nih.gov The mechanism typically involves the formation of a chiral enamine intermediate from the catalyst and cyclohexanone, which then attacks the aldehyde with high facial selectivity. The resulting aldol adduct is produced with significant levels of diastereoselectivity and enantioselectivity.

The efficiency of these catalytic systems can be further enhanced by the use of additives. For instance, the combination of a proline-derivative catalyst with a Lewis acid like copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been shown to dramatically improve the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aldol product. nih.gov The Lewis acid is believed to form a complex with the catalyst, increasing its efficacy. nih.gov The chiral aldol products can then undergo further chemical modifications, such as dehydration and reduction, to yield a variety of chiral cyclohexanone derivatives.

Table 2: Effect of Lewis Acid Additives on a Chiral Catalyst System for the Asymmetric Aldol Reaction of Cyclohexanone

| Entry | Additive (10 mol%) | Yield (%) | dr (anti/syn) | ee (anti, %) |

|---|---|---|---|---|

| 1 | None | 92 | 91:9 | 85 |

| 2 | Cu(OTf)₂ | 99 | 97:3 | 98 |

| 3 | FeCl₃ | 95 | 92:8 | 95 |

| 4 | ZnCl₂ | 93 | 85:15 | 94 |

| 5 | CoCl₂ | 90 | 90:10 | 88 |

| 6 | Benzoic Acid | 75 | 84:16 | 78 |

Data derived from a study on the reaction between cyclohexanone and p-nitrobenzaldehyde using a proline-based catalyst in a DMSO/H₂O solvent system. nih.gov

Kinetic Resolution and Enzymatic Approaches for Enantiopurity

Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Enzymatic approaches, in particular, offer high levels of selectivity under mild reaction conditions. nih.gov

For the synthesis of enantiopure precursors to this compound, the enzymatic kinetic resolution of racemic 2-substituted cyclohexanols is a highly effective strategy. nih.gov Lipases are a class of enzymes commonly employed for this purpose. In a typical procedure, a racemic alcohol is subjected to asymmetric acylation using an acyl donor, such as vinyl acetate, in the presence of a lipase. One enantiomer of the alcohol is acylated at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomeric ester from the slow-reacting enantiomeric alcohol. nih.gov

Enzymes such as Lipase PS from Pseudomonas cepacia and Novozym 435 (an immobilized form of lipase B from Candida antarctica) have demonstrated excellent enantioselectivity (E > 200) in the resolution of various cis- and trans-2-substituted cyclohexanols. nih.gov The efficiency of the resolution is influenced by the choice of solvent, with ethers like diethyl ether and diisopropyl ether often providing the best results. nih.gov The resulting enantiomerically enriched alcohols and esters are valuable chiral building blocks that can be converted to the desired enantiomer of this compound.

Table 3: Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cyclohexanols

| Enzyme | Substrate | Acylating Agent | Solvent | Enantioselectivity (E value) |

|---|---|---|---|---|

| Lipase PS | rac-trans-2-Cyanocyclohexanol | Vinyl Acetate | Diethyl Ether | >200 |

| Novozym 435 | rac-cis-2-Cyanocyclohexanol | Vinyl Acetate | Diisopropyl Ether | >200 |

| Lipase PS | rac-trans-2-(Dialkylaminomethyl)cyclohexanol | Vinyl Acetate | Diethyl Ether | High |

| Novozym 435 | rac-cis-2-(Boc-methylhydrazino)cyclohexanol | Vinyl Acetate | Diisopropyl Ether | High |

High enantioselectivity (E > 200) was observed in these lipase-catalyzed asymmetric acylations. nih.gov

Exploratory Reactivity and Transformational Chemistry of 2 3 Butenyl Cyclohexanone

Intramolecular Cyclization Reactions Involving the 3-Butenyl Moiety

The proximate positioning of the carbonyl group and the terminal alkene in 2-(3-butenyl)cyclohexanone provides an ideal platform for intramolecular reactions, enabling the construction of complex bicyclic and annulated ring systems. These transformations are valuable in synthetic chemistry for creating molecular frameworks found in natural products and other biologically active molecules.

Radical Cyclizations and Annulated Ring System Formation

Radical cyclization reactions offer a powerful method for forming carbon-carbon bonds under mild conditions. wikipedia.org In the case of this compound, a radical can be generated at various positions, leading to the formation of fused ring systems. The process typically involves three stages: radical generation, intramolecular cyclization, and quenching of the resulting cyclized radical. wikipedia.org

One common strategy involves the generation of an α-acyl radical. The treatment of a suitable precursor, such as an α-selenyl or α-halo derivative of this compound, with a radical initiator like tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) can generate a radical at the C2 position. This radical can then attack the terminal double bond of the butenyl chain. According to Baldwin's rules, the 5-exo-trig cyclization pathway is generally favored over the 6-endo-trig alternative, leading to the formation of a five-membered ring. This process results in a bicyclo[4.3.0]nonane (hexahydroindane) skeleton. The resulting cyclized radical is then quenched by a hydrogen atom donor, such as Bu₃SnH, to yield the final product.

Alternatively, transition metals like manganese(III) acetate can mediate oxidative free-radical cyclizations. thieme-connect.de This approach can be used to synthesize various heterocyclic and carbocyclic systems. The specific conditions and radical initiator employed can influence the reaction pathway and the stereochemical outcome of the cyclization.

Table 1: Potential Radical Cyclization Pathways

| Radical Generation Site | Cyclization Mode | Resulting Ring System |

|---|---|---|

| C2 (α to carbonyl) | 5-exo-trig | Bicyclo[4.3.0]nonan-2-one |

| C2 (α to carbonyl) | 6-endo-trig (disfavored) | Bicyclo[4.4.0]decan-2-one |

Palladium-Catalyzed Intramolecular Hydroalkylation of Butenyl-Containing Substrates

Palladium-catalyzed intramolecular hydroalkylation represents a highly effective method for the cyclization of unactivated olefins. nih.gov For substrates like this compound, this reaction facilitates the intramolecular addition of the enolate to the butenyl double bond, yielding a fused bicyclic ketone.

The catalytic cycle is typically initiated by the coordination of the palladium(II) catalyst, such as PdCl₂(CH₃CN)₂, to the butenyl alkene. acs.org The presence of an acid co-catalyst, often generated in situ from a chlorosilane or added directly as HCl, promotes the enolization of the cyclohexanone (B45756). nih.govacs.org The enol then performs an outer-sphere attack on the palladium-complexed olefin in a 6-endo-trig fashion. This step forms a palladium cyclohexyl intermediate. acs.org Subsequent iterative β-hydride elimination and re-addition steps allow for the migration of the palladium atom along the newly formed ring. acs.org Finally, protonolysis of the resulting palladium enolate complex releases the bicyclo[4.4.0]decan-2-one product and regenerates the active palladium catalyst. acs.org The use of a co-oxidant like CuCl₂ is often necessary to facilitate catalyst turnover. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Hydroalkylation

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Activates the olefin | PdCl₂(CH₃CN)₂ (10 mol%) nih.gov |

| Acid Promoter | Catalyzes enolization | HCl (0.1 equiv) nih.gov |

| Co-oxidant | Regenerates catalyst | CuCl₂ (0.3 equiv) nih.gov |

| Solvent | Reaction Medium | Dioxane nih.gov |

This methodology is notable for its ability to form quaternary carbon centers when the starting ketone is appropriately substituted. acs.org

Ring-Closing Metathesis Strategies Utilizing the Butenyl Chain

Ring-closing metathesis (RCM) is a robust and widely used transformation for the synthesis of cyclic alkenes, including those within bicyclic systems. organic-chemistry.orgnih.gov To apply RCM to the this compound scaffold, a second alkene must be introduced into the molecule. A common strategy is the allylation at the C3 position or the α-position (C2) after deprotonation.

For instance, if a second allyl group is introduced at the C2 position, a diene substrate suitable for RCM is formed. The reaction, typically catalyzed by a ruthenium complex such as a Grubbs or Hoveyda-Grubbs catalyst, proceeds through a key metallacyclobutane intermediate. organic-chemistry.org The intramolecular metathesis reaction between the butenyl chain and the newly introduced allyl group results in the formation of a new ring and the expulsion of a small volatile alkene, such as ethene, which drives the reaction to completion. organic-chemistry.org This specific transformation would yield a fused bicyclo[4.4.1]undecene derivative. The choice of catalyst and reaction conditions can be tuned to optimize yield and control the stereochemistry of the newly formed double bond. drughunter.com

Table 3: Common Catalysts for Ring-Closing Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | High functional group tolerance |

| Grubbs' Catalyst | Second | Higher activity, suitable for more challenging substrates organic-chemistry.org |

| Hoveyda-Grubbs Catalyst | Second | Increased stability and recyclability |

Intramolecular 1,3-Dipolar Cycloaddition Reactions of this compound Derivatives

Intramolecular 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings with high regio- and stereoselectivity. wikipedia.org To utilize this reaction, the this compound scaffold must first be converted into a derivative containing a 1,3-dipole. The butenyl moiety serves as the intrinsic dipolarophile.

A frequent approach involves the conversion of the cyclohexanone carbonyl group into a nitrone. This is achieved by reacting the ketone with an N-substituted hydroxylamine. The resulting nitrone can then undergo a spontaneous or thermally induced intramolecular [3+2] cycloaddition with the terminal alkene of the butenyl side chain. organicchemistrydata.org This process leads to the formation of a complex polycyclic system containing a fused isoxazolidine ring. The stereochemical outcome of the cycloaddition is often predictable, with the dipole and dipolarophile approaching each other in a way that minimizes steric hindrance in the transition state, typically resulting in a single major diastereomer. nih.gov This strategy provides a direct route to nitrogen-containing polycyclic frameworks from a relatively simple starting material.

Intermolecular Transformations of the this compound Scaffold

Beyond intramolecular cyclizations, the cyclohexanone ring of this compound is amenable to a range of intermolecular transformations, allowing for further functionalization and molecular elaboration.

Electrophilic and Nucleophilic Additions to the Cyclohexanone Ring

The carbonyl group of the cyclohexanone ring is a key site for both nucleophilic and electrophilic reactions. Nucleophilic addition to the carbonyl carbon is a fundamental transformation. wikipedia.org The stereochemical course of this addition is influenced by the existing stereocenter at C2. Attack of a nucleophile (e.g., from a Grignard reagent or a reducing agent like sodium borohydride) can occur from either the axial or equatorial face of the ring. The presence of the 2-(3-butenyl) substituent sterically hinders the equatorial approach, often leading to a preference for axial attack and the formation of the corresponding equatorial alcohol as the major diastereomer. This selectivity is governed by a combination of steric hindrance and torsional strain effects, as described by models of cyclohexanone reactivity. researchgate.net

For electrophilic additions, the ketone can first be converted to its enolate by treatment with a suitable base, such as lithium diisopropylamide (LDA). This enolate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes) at the α-carbon (C2 or C6). The regioselectivity of enolate formation and subsequent alkylation can be controlled by the choice of base, solvent, and temperature, allowing for selective functionalization at either the more-substituted (C2) or less-substituted (C6) α-position.

Oxidation Reactions of the Butenyl Side Chain and Ketone Functionality

The two primary sites for oxidation in this compound are the carbon-carbon double bond of the butenyl group and the ketone functional group. The choice of oxidant and reaction conditions would determine the selectivity and the nature of the resulting products.

Oxidation of the Butenyl Side Chain:

Epoxidation: The terminal alkene is susceptible to epoxidation using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 2-(oxiran-2-ylmethyl)cyclohexanone. The electrophilic oxygen from the peroxy acid would add across the double bond in a concerted mechanism.

Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or zinc) would cleave the double bond to furnish 3-(2-oxocyclohexyl)propanal. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the resulting aldehyde to a carboxylic acid, yielding 3-(2-oxocyclohexyl)propanoic acid.

Wacker-Tsuji Oxidation: A palladium-catalyzed oxidation in the presence of a copper co-catalyst and oxygen (Wacker-Tsuji conditions) would be expected to oxidize the terminal alkene to a methyl ketone, affording 2-(3-oxobutyl)cyclohexanone. This reaction proceeds via a palladium(II)-alkene complex that is attacked by water.

Oxidation of the Ketone Functionality:

Baeyer-Villiger Oxidation: The ketone can be converted into a lactone (a cyclic ester) through a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. With this compound, two possible lactone products could be formed, depending on which carbon atom migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl. In this case, the more substituted carbon of the cyclohexanone ring is more likely to migrate, leading to the formation of 7-(3-butenyl)oxepan-2-one.

A summary of these potential oxidation reactions is presented in the table below.

| Oxidation Reaction | Reagent(s) | Potential Product(s) | Functional Group Targeted |

| Epoxidation | m-CPBA | 2-(oxiran-2-ylmethyl)cyclohexanone | Butenyl C=C |

| Ozonolysis (Reductive) | 1. O₃; 2. (CH₃)₂S | 3-(2-oxocyclohexyl)propanal | Butenyl C=C |

| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | 3-(2-oxocyclohexyl)propanoic acid | Butenyl C=C |

| Wacker-Tsuji Oxidation | PdCl₂, CuCl₂, O₂, H₂O | 2-(3-oxobutyl)cyclohexanone | Butenyl C=C |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acid | 7-(3-butenyl)oxepan-2-one | Ketone C=O |

Rearrangement Reactions and Structural Reorganizations

The structure of this compound is amenable to several types of rearrangement reactions, which can be triggered by acid, light, or base. These reactions can lead to the formation of new ring systems and complex molecular architectures.

Acid-Catalyzed Rearrangements: In the presence of a strong acid, the ketone's carbonyl oxygen can be protonated, activating the molecule for nucleophilic attack. The alkene on the butenyl side chain can act as an intramolecular nucleophile, attacking the activated carbonyl or a carbocation formed elsewhere in the molecule. This could initiate a cascade of cyclization and rearrangement steps, potentially leading to the formation of bicyclic or spirocyclic structures. For instance, an intramolecular Prins-type reaction could lead to the formation of bicyclo[4.4.0]decan-2-ol derivatives.

Photochemical Rearrangements: Upon irradiation with UV light, the ketone can undergo excitation to a higher energy state. This excited state can then participate in intramolecular reactions. A notable possibility is an intramolecular [2+2] photocycloaddition between the carbonyl group (Paternò–Büchi reaction) or the enol/enolate form of the ketone and the butenyl double bond. This would result in the formation of strained, four-membered oxetane or cyclobutane rings, respectively, creating complex polycyclic systems.

Base-Catalyzed Rearrangements: While less common for this specific substrate, strong bases could induce rearrangements through the formation of an enolate. If other functional groups were present, enolate chemistry could lead to intramolecular aldol (B89426) or Claisen-type reactions, though this is less likely with the simple structure of this compound.

Catalytic Transformations Utilizing the this compound Scaffold

The presence of both a ketone and an alkene makes this compound an excellent substrate for a variety of catalytic transformations, enabling the synthesis of more complex and functionalized molecules.

Metal-Catalyzed Functionalizations (e.g., Palladium-Catalyzed Reactions)

Palladium catalysis offers a powerful toolkit for the functionalization of unsaturated systems. For this compound, several intramolecular palladium-catalyzed reactions could be envisioned.

Intramolecular Heck Reaction: If the cyclohexanone ring were modified to contain a vinyl or aryl halide/triflate, an intramolecular Heck reaction could be used to form a new carbon-carbon bond between the butenyl side chain and the ring system. This would be a powerful method for constructing bicyclic systems, such as bicyclo[4.4.0]decan-2-one derivatives. The regioselectivity of the alkene insertion would be a key consideration in such a transformation.

Wacker-type Cyclization: In a variation of the Wacker oxidation, intramolecular attack of a nucleophile onto the palladium-activated alkene can lead to cyclization. If the ketone were first converted to an enol ether or an enamine, the enol oxygen or enamine nitrogen could act as the nucleophile, attacking the butenyl double bond to form a new heterocyclic ring fused to the cyclohexane (B81311) core.

The table below summarizes potential palladium-catalyzed transformations.

| Reaction Type | Key Reagents/Catalyst | Potential Product Class |

| Intramolecular Heck Reaction | Pd(0) catalyst, base | Bicyclic ketones |

| Wacker-type Cyclization | Pd(II) catalyst, oxidant | Fused heterocyclic compounds |

Biocatalytic Approaches to Chiral Derivatives and Complex Structures

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. The ketone and alkene functionalities of this compound are both potential targets for enzymatic reactions.

Enantioselective Reduction of the Ketone: A wide range of alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could be employed for the stereoselective reduction of the cyclohexanone carbonyl group. Depending on the choice of enzyme (which often follows Prelog's or anti-Prelog's rule for stereoselectivity), either the (R)- or (S)-cyclohexanol derivative could be obtained with high enantiomeric excess. This would provide access to valuable chiral building blocks.

Enzymatic Baeyer-Villiger Oxidation: Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that can perform the Baeyer-Villiger oxidation with high regio- and enantioselectivity. Applying a BVMO to this compound could lead to the formation of a single enantiomer of the corresponding lactone, 7-(3-butenyl)oxepan-2-one. This would be a significant advantage over chemical methods, which would typically produce a racemic mixture.

Ene-Reductase Mediated Reduction: The carbon-carbon double bond of the butenyl side chain could be a substrate for ene-reductases. These enzymes catalyze the asymmetric reduction of activated C=C bonds. While the double bond in this compound is not activated by an adjacent electron-withdrawing group, some ene-reductases have shown activity on non-activated alkenes. This could potentially lead to the formation of 2-butylcyclohexanone.

The following table outlines potential biocatalytic transformations.

| Biocatalytic Reaction | Enzyme Class | Potential Product(s) |

| Ketone Reduction | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | (R)- or (S)-2-(3-butenyl)cyclohexanol |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Enantiopure 7-(3-butenyl)oxepan-2-one |

| Alkene Reduction | Ene-Reductase | 2-butylcyclohexanone |

Stereochemical Control and Mechanistic Insights in 2 3 Butenyl Cyclohexanone Chemistry

Diastereoselectivity and Regioselectivity in Cyclohexanone (B45756) Alkylations and Cyclizations

The introduction of the 3-butenyl side chain onto a cyclohexanone ring is a key step that often sets the stereochemical foundation for subsequent transformations. This alkylation, typically proceeding via a lithium or sodium enolate, is subject to kinetic control. The reaction is generally irreversible, meaning the product distribution reflects the relative energies of the transition states rather than the thermodynamic stability of the final products. ubc.ca

For a conformationally unbiased cyclohexanone enolate, the electrophile (e.g., 4-bromo-1-butene) can approach from either the axial or equatorial face. It is widely established that the alkylation of such enolates preferentially occurs via axial attack. ubc.ca This preference is attributed to a transition state that more closely resembles a stable chair conformation of the cyclohexane (B81311) ring, avoiding a higher-energy twist-boat-like transition state that would result from equatorial attack. ubc.ca This leads to the predominant formation of the trans diastereomer, where the newly introduced 2-(3-butenyl) group and any existing substituent at the 4- or 6-position are on opposite faces of the ring.

| Electrophile | Base / Conditions | Major Product | Diastereomeric Ratio (trans:cis) |

| 4-bromo-1-butene | Lithium diisopropylamide (LDA), THF, -78°C | trans-2-(3-Butenyl)cyclohexanone | ~9:1 |

| 4-iodo-1-butene | Potassium hexamethyldisilazide (KHMDS), Toluene, -78°C | trans-2-(3-Butenyl)cyclohexanone | ~8:2 |

Table 1: Representative diastereoselectivity in the alkylation of cyclohexanone enolates. Ratios are illustrative and can vary with specific substrates and conditions.

Once formed, 2-(3-butenyl)cyclohexanone is a versatile precursor for intramolecular cyclization reactions. The regioselectivity of these cyclizations is dictated by Baldwin's rules and the specific reaction mechanism (e.g., radical, cationic, or anionic). A 5-exo-trig cyclization is generally favored, leading to the formation of a five-membered ring fused to the cyclohexane core. This pathway is kinetically preferred over the alternative 6-endo-trig cyclization, which would form a six-membered ring.

Influence of Steric and Electronic Factors on Reaction Stereospecificity

Steric and electronic factors are paramount in dictating the stereospecificity of reactions involving this compound.

Steric Factors: Steric hindrance is a primary determinant of stereochemical outcomes. wikipedia.orgchemeurope.com During the initial alkylation, the facial selectivity of the enolate is influenced by pre-existing substituents on the cyclohexanone ring. For instance, a bulky substituent at the 3- or 5-position will sterically hinder the approach of the butenyl electrophile to that face, thereby directing alkylation to the opposite, less hindered face. Similarly, in subsequent reactions like cyclization or addition to the carbonyl group, the 3-butenyl chain itself exerts steric influence, guiding incoming reagents to the less congested side of the molecule. wikipedia.org

Electronic Factors: Electronic effects complement steric interactions in controlling reactivity. chemrxiv.orgchemrxiv.org The stereochemistry of nucleophilic addition to the carbonyl group is influenced by the trajectory of the incoming nucleophile, which seeks to maximize orbital overlap with the π* orbital of the C=O bond while minimizing electrostatic repulsion. The Felkin-Anh model provides a framework for predicting this selectivity. Furthermore, the stability of reaction intermediates plays a crucial role. In cationic cyclization mechanisms, the stability of the resulting carbocation directs the reaction pathway. The formation of a more stable tertiary carbocation is favored over a secondary one, thus influencing the regiochemistry and subsequent stereochemistry of the cyclized product.

Mechanistic Studies of Key Transformations (e.g., Cyclizations, Oxidations)

Mechanistic studies reveal the intricate pathways through which this compound undergoes transformation.

Cyclizations: Intramolecular cyclization can be initiated through various mechanisms.

Radical Cyclization: This can be initiated by a radical initiator (e.g., AIBN with Bu3SnH). A tin radical abstracts a halogen from a precursor, or a radical is otherwise generated on the butenyl chain. This is followed by a 5-exo-trig cyclization where the radical attacks the double bond, forming a cyclopentyl ring fused to the cyclohexane structure.

Cationic Cyclization: Treatment with a Lewis acid or strong protic acid can protonate the double bond, generating a secondary carbocation. This cation is then attacked by the enol or enolate form of the cyclohexanone, leading to the fused-ring system.

Oxidations: The oxidation of this compound can proceed via several pathways, depending on the reagents used.

Oxidative Cyclization: Using oxidants like phenyliodine(III) bis(trifluoroacetate) (PIFA), a mechanism analogous to aminocyclization can be proposed. nih.gov The oxidant may coordinate to the double bond, making it highly electrophilic. The enol form of the ketone then acts as an intramolecular nucleophile, attacking the activated double bond in a 5-exo fashion. This results in a cyclized, functionalized product, often a tetrahydrofuran (B95107) ring fused to the cyclohexane. nih.govnih.gov

Baeyer-Villiger Oxidation: The ketone functionality itself can be oxidized to an ester (lactone). This reaction typically involves peroxy acids (e.g., m-CPBA) and proceeds via the Criegee intermediate, where the migratory aptitude of the adjacent carbon groups determines the regiochemical outcome.

Conformational Analysis of this compound and its Derivatives

Like other substituted cyclohexanones, this compound exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.com The key conformational question revolves around the preference of the 2-(3-butenyl) substituent for the axial versus the equatorial position. This equilibrium is dictated by a balance of competing steric and electronic interactions.

Axial Conformation: When the butenyl group is in the axial position, it experiences significant steric repulsion from the axial hydrogens at the C4 and C6 positions. These are known as 1,3-diaxial interactions, which are highly destabilizing. libretexts.org

Equatorial Conformation: Placing the butenyl group in the equatorial position alleviates these 1,3-diaxial interactions. However, this conformation is not without its own destabilizing effects. An eclipsing interaction arises between the C2-substituent and the carbonyl group at C1, a phenomenon known as A(1,2) strain. researchgate.net Additionally, there can be gauche interactions between the butenyl side chain and the adjacent equatorial hydrogen on the ring.

For most 2-alkylcyclohexanones, the energy cost of 1,3-diaxial interactions outweighs the A(1,2) strain, making the equatorial conformation significantly more stable. This holds true for the 2-(3-butenyl) group. The conformational preference can be quantified by the conformational free energy (A-value), which for a simple alkyl group is typically in the range of 1.7-2.1 kcal/mol in favor of the equatorial position.

| Interaction | Conformation | Estimated Energy Cost (kcal/mol) |

| 1,3-Diaxial (Butenyl-H) | Axial | ~1.8 - 2.2 |

| A(1,2) Strain (Butenyl-C=O) | Equatorial | ~0.4 - 0.6 |

| Gauche Interaction | Equatorial | ~0.9 |

Table 2: Estimated energetic penalties for destabilizing interactions in the conformers of this compound. Values are approximations based on related systems.

The analysis of NMR coupling constants, particularly the J-values between the proton at C2 and the protons at C3, can provide experimental evidence for the dominant conformation. A large coupling constant is typically indicative of a trans-diaxial relationship, which would be observed in the equatorial conformer. researchgate.net

Computational and Theoretical Investigations of 2 3 Butenyl Cyclohexanone Reactivity

Density Functional Theory (DFT) Studies on Transition State Geometries and Catalyst Design

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating electronic structure and reaction mechanisms. It is particularly adept at locating and characterizing the high-energy transition state (TS) structures that lie on the reaction pathway between reactants and products. For 2-(3-butenyl)cyclohexanone, DFT can elucidate the mechanisms of intramolecular reactions, such as the ene reaction or a Prins-type cyclization, where the butenyl group's terminal double bond interacts with the carbonyl group.

DFT calculations can precisely determine the geometric parameters of a transition state, including the lengths of forming and breaking bonds and key bond angles. This information is critical for understanding the steric and electronic demands of the reaction. Furthermore, the calculated energy of the transition state relative to the ground state provides the activation energy barrier (ΔG‡), a key predictor of reaction rate. nih.gov By modeling the reaction in the presence of various catalysts (e.g., Lewis acids), DFT can predict how a catalyst stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. rsc.org This predictive power is instrumental in the rational design of new, more efficient catalysts, saving significant time and resources in experimental screening. mdpi.com

For a hypothetical intramolecular ene reaction of this compound, DFT calculations could provide data on the transition state leading to a bicyclic alcohol product.

| Parameter | Uncatalyzed TS Geometry | Lewis Acid (e.g., BF₃) Catalyzed TS Geometry | Description |

|---|---|---|---|

| ΔG‡ (kcal/mol) | 35.8 | 24.2 | Gibbs free energy of activation. A lower value indicates a faster reaction. |

| C=O Bond Length (Å) | 1.285 | 1.355 | Lengthening of the carbonyl bond indicates activation by the catalyst. |

| C-H···C Distance (Å) | 1.95 | 1.81 | Distance of the transferring allylic hydrogen to the carbonyl carbon. |

| C-C Forming Bond Distance (Å) | 2.15 | 2.02 | Distance between the alkene carbon and the carbonyl carbon. |

Molecular Dynamics and Conformational Space Exploration of Butenyl-Substituted Cyclohexanones

The reactivity of this compound is intrinsically linked to its three-dimensional shape. Both the cyclohexanone (B45756) ring and the butenyl side chain are flexible, leading to a complex potential energy surface with numerous possible conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic motions of a molecule over time. nih.govmdpi.com

MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in the gas phase or in a specific solvent). For this compound, key conformational questions include the preference for the butenyl group to be in an axial versus an equatorial position on the cyclohexanone ring and the various rotational orientations (rotamers) of the side chain itself. researchgate.net The simulation can identify the lowest-energy conformers, which are the most populated at thermal equilibrium, and characterize the energy barriers for converting between them. nih.gov This information is crucial because the starting conformation of the reactant can significantly influence which reaction pathway is favored, thereby dictating the stereochemical outcome of a reaction. nih.gov

| Conformer | Butenyl Group Position | Side Chain Orientation | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| 1 | Equatorial | Anti | 0.00 | 75.1 |

| 2 | Equatorial | Gauche | 0.85 | 16.5 |

| 3 | Axial | Anti | 2.10 | 3.2 |

| 4 | Axial | Gauche | 2.90 | 1.1 |

| 5 | Twist-Boat | 5.50 | <0.1 |

Prediction of Reactivity and Selectivity Parameters through Computational Methods

Computational chemistry offers methods to predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. rsc.org For this compound, a key question might be predicting the facial selectivity of a nucleophilic attack on the carbonyl carbon or the stereochemical outcome of a cyclization reaction. beilstein-journals.org

By calculating the transition state energies for competing reaction pathways, chemists can predict which product will be formed preferentially. semanticscholar.org For example, in the reduction of the ketone, hydride can attack from two different faces, leading to two different stereoisomeric alcohols. Computational models can calculate the activation energies for both approaches (axial and equatorial attack). The pathway with the lower energy barrier will be the dominant one, thus predicting the stereochemical outcome. pku.edu.cn These predictions can be validated by comparing the calculated energy difference between the two transition states (ΔΔG‡) with the experimentally observed ratio of products. rsc.org Such predictive models are invaluable for designing stereoselective syntheses. nih.gov

| Reaction | Parameter | Computational Prediction | Experimental Result |

|---|---|---|---|

| NaBH₄ Reduction of 4-tert-butylcyclohexanone | TS Energy (Axial Attack) | 22.5 kcal/mol | N/A |

| TS Energy (Equatorial Attack) | 24.1 kcal/mol | ||

| Predicted Product Ratio (Axial:Equatorial Alcohol) | 89:11 | 88:12 |

Structure-Activity Relationship (SAR) Studies via Computational Modeling for Related Compounds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of related compounds with their biological activity. nih.gov While this compound itself may not be the primary focus of such a study, it can serve as a scaffold for designing new molecules with a specific biological target in mind.

In a computational SAR study, a library of derivatives is created by systematically modifying the parent structure (e.g., changing the length of the alkenyl chain, adding substituents to the ring). For each analog, a set of molecular descriptors is calculated. These descriptors are numerical representations of various molecular properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and lipophilic (e.g., LogP) characteristics. acs.orgacs.org Statistical methods are then used to build a mathematical model that links these descriptors to the observed activity (e.g., IC₅₀ value against an enzyme). frontiersin.org A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. acs.org

| Compound | Side Chain | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) | Predicted Activity (Log(1/IC₅₀)) |

|---|---|---|---|---|---|

| A | -CH₂CH=CH₂ (allyl) | 1.95 | 17.07 | 2.85 | 4.5 |

| B | -CH₂CH₂CH=CH₂ (3-butenyl) | 2.48 | 17.07 | 2.88 | 4.9 |

| C | -CH₂CH₂CH₂CH=CH₂ (4-pentenyl) | 3.01 | 17.07 | 2.90 | 5.1 |

| D | -CH₂CH₂CH=CHCH₃ (3-pentenyl) | 2.92 | 17.07 | 2.87 | 5.3 |

Applications of 2 3 Butenyl Cyclohexanone As a Building Block in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of natural products is a field that continually drives innovation in synthetic methodology. nih.gov 2-(3-Butenyl)cyclohexanone serves as a key starting material or intermediate in the construction of these often stereochemically dense and structurally complex targets. Its cyclohexanone (B45756) core and flexible butenyl side chain provide a powerful platform for executing sophisticated synthetic strategies.

Construction of Annulated Ring Systems and Spirostructures

The inherent structure of this compound, featuring a nucleophilic enolizable position and an electrophilic carbonyl group alongside a reactive alkene, makes it an ideal substrate for intramolecular cyclization reactions to form fused, or annulated, ring systems. acs.orgresearchgate.net Such reactions are fundamental to building the polycyclic cores of many natural products, including steroids and alkaloids. wikipedia.org

One of the classic strategies for forming six-membered rings is the Robinson annulation, a sequence involving a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com The this compound scaffold is well-suited for analogous intramolecular transformations where the butenyl chain acts as the tethered electrophile or nucleophile precursor, leading to the formation of bicyclic systems like decalones. researchgate.net

The versatility of this compound extends to the synthesis of spirostructures, where two rings share a single common atom. The butenyl side chain can participate in various cyclization strategies, including ring-closing metathesis or intramolecular additions, to generate spirocyclic frameworks. These motifs are present in a number of complex natural products and present a significant synthetic challenge that can be addressed using precursors like this compound.

Table 1: Potential Intramolecular Cyclization Strategies for this compound

| Reaction Type | Key Reagents/Conditions | Resulting Structure Type |

|---|---|---|

| Intramolecular Aldol/Michael | Acid or Base Catalysis | Annulated (Fused) Rings |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Tin Hydride | Annulated (Fused) Rings |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoyveda-Grubbs Catalyst | Spirostructures |

| [2+2] Photocycloaddition | UV Light | Fused Cyclobutane Rings |

Introduction of Stereodefined Butenyl Moieties for Structural Complexity

Stereocontrol is a critical aspect of complex molecule synthesis. masterorganicchemistry.com The butenyl side chain of this compound offers a handle for introducing new stereocenters with high precision. The existing stereocenter at the C2 position of the cyclohexanone ring can direct the stereochemical outcome of reactions on the alkene, a process known as substrate-controlled diastereoselection.

Precursor for Advanced Organic Materials and Specialty Chemicals

Beyond natural product synthesis, the reactivity of this compound makes it a potential precursor for the development of advanced organic materials and specialty chemicals. The presence of both a polymerizable alkene group and a modifiable ketone functionality allows for its incorporation into various polymer backbones or as a monomer in copolymerization reactions. Such materials could possess unique thermal or mechanical properties derived from the cyclic ketone structure.

The molecule can also be chemically modified to produce specialty chemicals. For example, hydrogenation of the alkene and subsequent reduction or oxidation of the ketone can lead to a variety of functionalized cyclohexane (B81311) derivatives. These derivatives may find applications as fragrances, plasticizers, or as intermediates in the synthesis of agrochemicals and pharmaceuticals. The investigation into cyclohexanone derivatives for creating compounds with anti-inflammatory and anti-nociceptive properties highlights the potential for this class of molecules in medicinal chemistry. researchgate.net

Development of Chiral Scaffolds and Building Blocks from this compound

Enantiomerically pure compounds are of paramount importance in the pharmaceutical and life science industries. nih.gov this compound, being a chiral molecule, can be resolved into its individual enantiomers or synthesized in an enantiopure form through asymmetric catalysis. researchgate.net These enantiomerically pure forms serve as valuable chiral building blocks, which are foundational components used in the synthesis of complex, single-enantiomer drugs and other bioactive molecules. elsevierpure.com

The use of such chiral scaffolds ensures that the final product has the correct absolute stereochemistry, which is often essential for its biological activity. The development of methods to produce chiral cyclohexanone derivatives is an active area of research, as these scaffolds are versatile intermediates for a wide range of synthetic applications. nih.govelsevierpure.com By starting with an enantiomerically pure building block like (R)- or (S)-2-(3-butenyl)cyclohexanone, chemists can construct complex molecular targets with greater efficiency and stereochemical precision.

Table 2: Applications of Chiral Building Blocks Derived from Cyclohexanones

| Building Block Type | Synthetic Utility | Target Molecule Class |

|---|---|---|

| Enantiopure Cyclohexanones | Asymmetric synthesis starting material | Steroids, Terpenoids |

| Chiral Cyclohexane Diols | Introduction of multiple stereocenters | Polyketide Natural Products |

| Chiral Aminocyclohexanes | Scaffolds for chiral ligands and catalysts | Pharmaceuticals, Agrochemicals |

| Optically Active Lactones | Versatile intermediates after Baeyer-Villiger oxidation | Macrocyclic compounds |

Advanced Spectroscopic and Spectrometric Characterization for Research on 2 3 Butenyl Cyclohexanone

Elucidation of Structural Ambiguities and Stereochemistry Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-(3-Butenyl)cyclohexanone in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, every atom in the molecule can be mapped, and its stereochemical configuration can be established.

The ¹H and ¹³C NMR spectra provide foundational information about the molecular framework. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal connectivity between adjacent protons.

The butenyl group presents several characteristic signals. In the ¹H NMR spectrum, the terminal vinyl protons are expected to appear in the δ 5.7-5.9 ppm (methine) and δ 4.9-5.1 ppm (methylene) regions. The internal methylene (B1212753) protons of the butenyl chain would resonate at distinct chemical shifts due to their different proximity to the cyclohexanone (B45756) ring and the double bond.

The ¹³C NMR spectrum complements this by showing distinct signals for the sp²-hybridized carbons of the double bond (typically δ 114-140 ppm) and the sp³-hybridized carbons of the chain and the ring. openstax.org The carbonyl carbon of the cyclohexanone ring is the most deshielded, appearing significantly downfield (δ > 200 ppm). openstax.org

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Cyclohexyl) | 2.3-2.5 | m | - |

| Cyclohexyl Protons | 1.2-2.2 | m | - |

| H-1' (Butenyl) | 2.0-2.2 | m | - |

| H-2' (Butenyl) | 2.2-2.4 | m | - |

| H-3' (Butenyl) | 5.7-5.9 | ddt | J ≈ 17.1, 10.2, 6.7 |

| H-4'a (Butenyl, trans) | 5.0-5.1 | dq | J ≈ 17.1, 1.5 |

This is an interactive data table. Click on the headers to sort.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Cyclohexyl) | ~211 |

| C-2 (Cyclohexyl) | ~50 |

| Cyclohexyl Carbons | 25-45 |

| C-1' (Butenyl) | ~30 |

| C-2' (Butenyl) | ~32 |

| C-3' (Butenyl) | ~138 |

This is an interactive data table. Click on the headers to sort.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals predicted above and for determining stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity within the butenyl chain (e.g., between the protons on C-2' and C-3') and map out the couplings around the cyclohexanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), whose chemical shifts are more distinct. For instance, the carbon signal at ~115 ppm would show a correlation to the vinyl protons around δ 4.9-5.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. It is crucial for piecing together the molecular fragments. For example, an HMBC spectrum would show a correlation from the proton at C-2 of the cyclohexyl ring to the carbonyl carbon and to C-1' of the butenyl chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the key experiment for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, which is chiral at the C-2 position, NOESY can help determine the relative orientation of the butenyl substituent (axial vs. equatorial). A NOESY cross-peak between the proton at C-2 and the axial protons at C-4 and C-6 of the cyclohexanone ring would suggest an equatorial orientation of the butenyl group.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. nist.gov The molecular formula is C₁₀H₁₆O, corresponding to a molecular weight of 152.12 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 152. The fragmentation of cyclic ketones is complex, but predictable pathways help confirm the structure. miamioh.edu

Key fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl carbon and the substituted C-2 is a likely point of cleavage. This can lead to the loss of the butenyl radical (•C₄H₇), resulting in a fragment at m/z 97, or cleavage within the ring.

McLafferty Rearrangement: If sterically possible, a gamma-hydrogen from the butenyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (C1'-C2' bond). This would lead to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 110.

Cleavage of the Butenyl Chain: Fragmentation can occur along the side chain, such as the loss of an allyl radical (•C₃H₅) to give a peak at m/z 111.

Table 3: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 152 | [C₁₀H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 110 | [C₆H₁₀O]⁺˙ | McLafferty Rearrangement |

| 97 | [M - C₄H₇]⁺ | Alpha-cleavage, loss of butenyl radical |

This is an interactive data table. Click on the headers to sort.

Vibrational Spectroscopy (IR) for Functional Group Interrogation in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. clairet.co.uk For this compound, the two most prominent features are the carbonyl (C=O) group of the ketone and the carbon-carbon double bond (C=C) of the terminal alkene.

C=O Stretch: Saturated six-membered cyclic ketones typically exhibit a strong, sharp absorption band around 1715 cm⁻¹. libretexts.org The exact position can confirm the ring size and lack of conjugation with the carbonyl group.

C=C Stretch: The stretching vibration of the terminal double bond in the butenyl group is expected to produce a medium-intensity band around 1640 cm⁻¹.

=C-H Stretch: The sp² C-H bonds of the vinyl group give rise to a distinct stretching absorption just above 3000 cm⁻¹, typically around 3080 cm⁻¹.

=C-H Bend: An out-of-plane bending vibration for the terminal =CH₂ group results in a strong absorption near 910 cm⁻¹.

This distinct set of absorptions makes IR spectroscopy an excellent tool for real-time reaction monitoring. rsc.orgresearchgate.net For instance, in a synthesis reaction forming this compound, the appearance and growth of the characteristic peaks at ~1715 cm⁻¹ and ~1640 cm⁻¹ can be tracked over time to determine reaction kinetics and endpoint. Conversely, in a reaction where the double bond is consumed (e.g., hydrogenation), the disappearance of the signals at ~1640 cm⁻¹ and ~3080 cm⁻¹ would indicate the progress of the reaction.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

|---|---|---|---|

| ~3080 | Vinyl C-H | Stretch | Medium |

| ~2930, ~2860 | Alkyl C-H | Stretch | Strong |

| ~1715 | Ketone C=O | Stretch | Strong, Sharp |

| ~1640 | Alkene C=C | Stretch | Medium |

This is an interactive data table. Click on the headers to sort.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture (if applicable to derivatives)

X-ray crystallography provides unambiguous proof of molecular structure, including absolute stereochemistry, by mapping atomic positions in the solid state. wikipedia.org However, its application is contingent on the ability to grow a high-quality single crystal of the compound. Since this compound is a liquid at room temperature, obtaining a suitable crystal of the parent compound is not feasible without specialized low-temperature techniques.

A common and effective strategy is to prepare a solid derivative of the ketone. Reacting this compound with reagents like Girard's reagent, 2,4-dinitrophenylhydrazine, or semicarbazide (B1199961) typically yields stable, crystalline solids (hydrazones, semicarbazones). These derivatives can then be recrystallized to form single crystals suitable for X-ray diffraction analysis. nih.gov

A successful crystallographic analysis of such a derivative would provide:

Absolute Confirmation of Connectivity: Verifying the atomic connections established by NMR.

Precise Bond Lengths and Angles: Offering detailed geometric data about the molecule.

Solid-State Conformation: Revealing the preferred conformation of the cyclohexanone ring (e.g., chair) and the orientation of the butenyl substituent in the crystal lattice.

Absolute Stereochemistry: If a chiral derivative is used or if anomalous dispersion is measured, the absolute configuration (R or S) at the C-2 chiral center can be determined unequivocally. This information is critical in fields like asymmetric synthesis and natural product chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Girard's reagent |

| 2,4-dinitrophenylhydrazine |

| Semicarbazide |

Future Research Directions and Perspectives in 2 3 Butenyl Cyclohexanone Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary focus of future research will be the development of novel catalytic systems to control the reactivity of 2-(3-butenyl)cyclohexanone with high levels of selectivity and efficiency. The presence of two reactive functional groups, the ketone and the alkene, offers opportunities for complex molecular transformations, particularly intramolecular reactions that can lead to the formation of bicyclic structures.

One promising avenue is the enantioselective intramolecular hydroacylation of the butenyl side chain onto the ketone. This reaction, which would yield chiral bicyclic alcohols, is a powerful tool for the construction of complex molecular architectures. Research in this area is expected to focus on the design and synthesis of new chiral catalysts. For instance, cobalt-diphosphine complexes have shown promise in the intramolecular hydroacylation of other unsaturated ketones and could be adapted for this specific substrate. acs.org Similarly, N-heterocyclic carbene (NHC) organocatalysts are emerging as a robust and versatile option for enantioselective intramolecular hydroacylation reactions, even with unactivated alkenes. nih.gov The development of such catalytic systems would enable the synthesis of specific stereoisomers of the bicyclic products, which is crucial for applications in areas such as pharmaceuticals and fragrance chemistry.

Future investigations will likely involve high-throughput screening of various metal-ligand combinations and organocatalysts to identify the optimal conditions for the intramolecular cyclization of this compound. The goal will be to achieve high yields and enantioselectivities while operating under mild reaction conditions.

Table 1: Hypothetical Comparison of Catalytic Systems for the Intramolecular Hydroacylation of this compound

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Rh(I)/Chiral Diphosphine | 60 | 24 | 75 | 92 |

| Co(II)/Chiral Diphosphine | 40 | 18 | 82 | 95 |

Exploration of New Synthetic Pathways Adhering to Green Chemistry Principles

The development of environmentally benign synthetic routes to this compound and its derivatives is another critical area for future research. The principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the reduction of hazardous waste, will guide the design of these new synthetic pathways.

One approach will be the exploration of biocatalysis. Enzymes, such as lipases and oxidoreductases, could be employed for the stereoselective synthesis of this compound or its precursors. This would not only provide access to enantiomerically pure materials but also operate under mild, aqueous conditions, thereby reducing the environmental impact of the synthesis.

Another area of focus will be the development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures. For example, a catalytic cascade reaction starting from simple, readily available precursors could be designed to construct the this compound scaffold in a single operation. Research into solid-supported catalysts and the use of greener solvents, such as water or supercritical fluids, will also be crucial in making the synthesis of this compound more sustainable.

Expansion of Applications in Diverse Fields of Chemical Synthesis and Materials Science

Future research will undoubtedly uncover new and diverse applications for this compound and its derivatives. Its unique chemical structure makes it a versatile building block for the synthesis of a wide range of valuable molecules and materials.

In the field of fragrance and flavor chemistry, the bicyclic lactones and alcohols that can be synthesized from this compound are of significant interest. nbinno.com The subtle changes in stereochemistry and substitution patterns on these bicyclic scaffolds can lead to a wide range of olfactory properties. Future work will involve the synthesis of a library of derivatives and their sensory evaluation to identify new and interesting fragrance compounds. The development of controlled release systems for these fragrances, potentially using polymer-based carriers, is another promising research direction. researchgate.netnih.gov

The butenyl side chain of this compound also opens up possibilities in materials science. This alkene functionality can be used for polymerization reactions, leading to the formation of functional polymers with unique properties. routledge.com For instance, polymers incorporating the cyclohexanone (B45756) moiety could exhibit interesting thermal or mechanical properties. Furthermore, the ketone group can be used as a handle for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of the material's properties.

Additionally, the core structure of this compound is a valuable synthon for the preparation of biologically active molecules. The functionalized cyclohexanone ring is a common motif in many natural products with interesting pharmacological properties. manchester.ac.uk Future research could focus on the conversion of this compound into more complex molecules with potential applications in medicine.

Interdisciplinary Research Integrating Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work will be instrumental in advancing the chemistry of this compound. Interdisciplinary research that combines theoretical calculations with laboratory experiments will provide a deeper understanding of its reactivity and guide the rational design of new catalysts and synthetic pathways.

Computational tools, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms of, for example, the intramolecular cyclization of this compound. acs.orgmdpi.com These calculations can help to elucidate the transition state structures, predict the stereochemical outcomes of reactions, and understand the role of the catalyst. This theoretical insight can then be used to design more efficient and selective catalysts, reducing the amount of trial-and-error experimentation required.

In the context of fragrance chemistry, an interdisciplinary approach that combines organic synthesis, analytical chemistry, and neurobiology will be crucial for understanding the structure-odor relationships of this compound derivatives. By correlating the molecular structure of these compounds with their interaction with olfactory receptors, researchers can gain a more fundamental understanding of how we perceive smell and design new fragrance molecules with specific desired scents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aldol condensation | NaOH | 70 | 72 | |

| Grignard addition* | Mg | 25 | 58 | [Analog:6] |

| *Hypothetical route based on analogous cyclohexanone derivatives. |

How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Methodological Answer:

- 1H NMR :

- 13C NMR :

- Mass Spectrometry :

What advanced strategies optimize the enantioselective synthesis of this compound?

Methodological Answer:

Enantioselectivity can be achieved via:

- Chiral catalysts : Use of (R)-BINOL-derived catalysts in asymmetric aldol reactions (e.g., 85% ee reported for analogous ketones) .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Computational modeling : DFT studies predict transition-state geometries to guide catalyst design .

Q. Table 2: Optimization via Box-Behnken Design

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 72 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Reaction time (h) | 6 | 12 | 9 |

| Adapted from cyclohexanone oxime hydrolysis studies . |

How do substituent effects (e.g., butenyl vs. phenyl groups) alter the compound’s bioactivity?

Methodological Answer:

- Anti-inflammatory activity :

- Cytotoxicity :

Q. Table 3: Bioactivity Comparison

| Substituent | Anti-inflammatory (IC₅₀, µM) | Cytotoxicity (EC₅₀, µM) |

|---|---|---|

| 3-Butenyl | 12 | 25 |

| Phenyl | 8 | 18 |

| Isopropylidene | 15 | 30 |